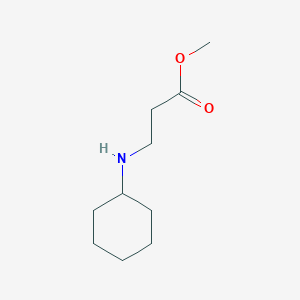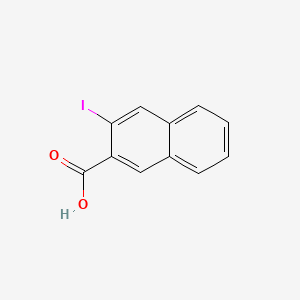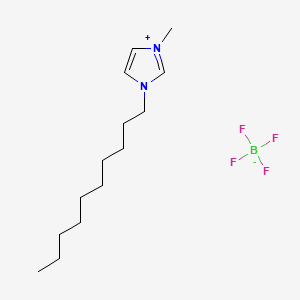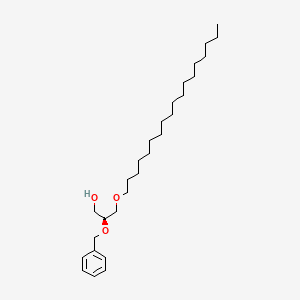
1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)-
Vue d'ensemble
Description
1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- is a chemical compound utilized in scientific research. It exhibits perplexing properties and varied applications, making it a valuable asset for studying diverse phenomena. The molecular formula of this compound is C28H50O3 .
Molecular Structure Analysis
The molecular structure of 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- can be represented by the formula C28H50O3 . More detailed structural information, such as a 2D Mol file or a computed 3D SD file, may be available .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- include its molecular formula C28H50O3 . Further details about its physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthetic Applications and Methodologies
Ammonolysis of Epoxides
Research into the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol led to the synthesis of 1-phenyl-1-amino-2,3-propanediol and its derivatives, showcasing a method for obtaining amino-alcohols, which are valuable in chemical synthesis and pharmaceutical applications (Suami, Tetsuo et al., 1956).
Enantioselective Synthesis
The use of Saccharomyces cerevisiae reductase demonstrated high enantioselectivity in the synthesis of (S)-3-chloro-1-phenyl-1-propanol, highlighting the importance of microbial reductases in achieving enantiopure compounds for pharmaceutical purposes (Y. Choi et al., 2010).
Enantioselective Resolutions and Catalysis
Lipase-Catalyzed Resolutions
Studies on the resolution of 1-phenoxy-, 1-phenylmethoxy-, and 1-(2-phenylethoxy)-2-propanol and their butanoates using lipase B from Candida antarctica show high enantiomer ratios, indicating the potential of enzymatic methods for obtaining enantiomerically pure compounds (B. H. Hoff et al., 1996).
Propriétés
IUPAC Name |
(2S)-3-octadecoxy-2-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-26-28(24-29)31-25-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIFKOIVNVRTPE-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](CO)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468491 | |
| Record name | 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- | |
CAS RN |
80707-93-3 | |
| Record name | 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

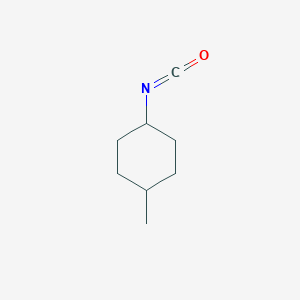
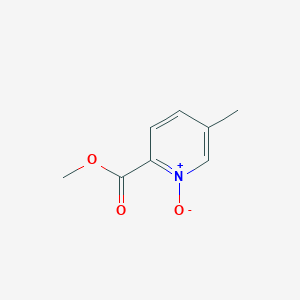
![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)
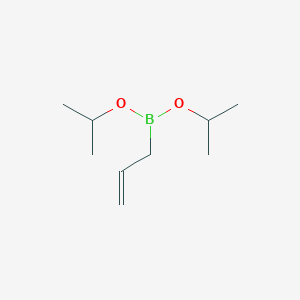
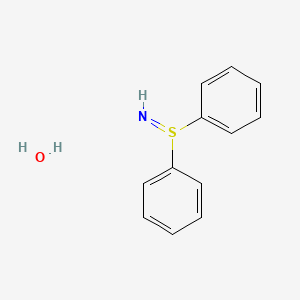
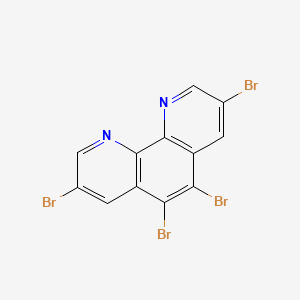
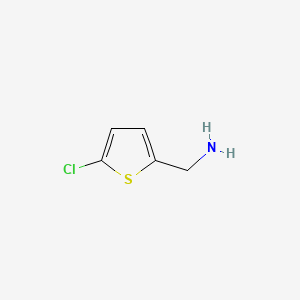
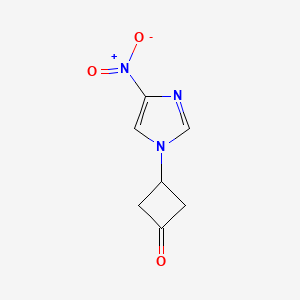
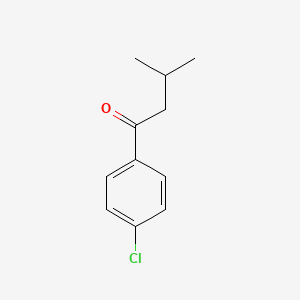
![4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide](/img/structure/B1354198.png)

